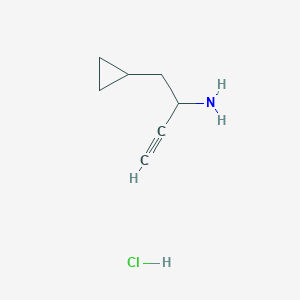

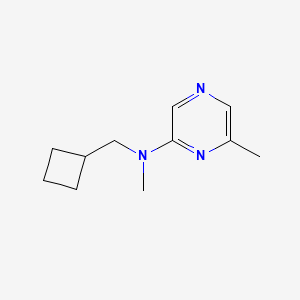

1-Cyclopropylbut-3-yn-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropylbut-3-yn-2-amine hydrochloride is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It is commonly used in scientific research to study the mechanism of action of monoamine oxidase enzymes and their role in various physiological and pathological processes.

科学的研究の応用

Synthesis and Reactivity

The compound "1-Cyclopropylbut-3-yn-2-amine hydrochloride" is an important intermediate in synthetic chemistry, offering a gateway to more complex structures. Its utility lies in its ability to undergo transformations that introduce or modify functional groups, leading to substances with potential biological or material applications. For example, the synthesis of 1-ethynylcyclopropylamine, a close relative, from cyclopropylacetylene represents a foundational step toward creating compounds with extended ethynyl groups, which are pivotal in the development of new materials and drugs (Kozhushkov et al., 2010).

Ring-Opening Reactions

Cyclopropyl groups, like those in "1-Cyclopropylbut-3-yn-2-amine hydrochloride," are known for their ring strain, making them susceptible to ring-opening reactions. These reactions can lead to the formation of compounds with diverse and complex structures. For instance, Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been demonstrated, showcasing the potential to synthesize compounds with significant pharmacological activity (Lifchits & Charette, 2008).

Enantioselective Synthesis

The enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, achievable through the hydroamination of strained trisubstituted alkenes, illustrates the compound's role in producing biologically active structures with specific stereochemistry. This method emphasizes the significance of "1-Cyclopropylbut-3-yn-2-amine hydrochloride" in accessing chiral molecules, which are essential in drug development and synthesis of natural products (Feng et al., 2019).

Cycloaddition Reactions

Cycloaddition reactions involving cyclopropenes and azomethine ylides demonstrate the compound's versatility in constructing complex heterocyclic structures. Such reactions are crucial for generating compounds with potential applications in medicinal chemistry and material science, illustrating the compound's utility in creating novel therapeutic agents (Filatov et al., 2017).

Bioconjugation Studies

While not directly related to "1-Cyclopropylbut-3-yn-2-amine hydrochloride," studies on amide formation by carbodiimide in aqueous media highlight the broader relevance of cyclopropyl-containing compounds in bioconjugation processes. These processes are fundamental in the development of biomaterials and bioactive molecules, showcasing the importance of understanding the reactivity and applications of cyclopropyl groups in biological contexts (Nakajima & Ikada, 1995).

特性

IUPAC Name |

1-cyclopropylbut-3-yn-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-7(8)5-6-3-4-6;/h1,6-7H,3-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYKSKUGKMTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CC1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylbut-3-yn-2-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)

![Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2843178.png)

![N-[(2-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2843183.png)

![2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2843184.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2843189.png)

![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)